8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride
Description
Historical Development in Thiabicyclo Research
The exploration of bicyclo[3.2.1]octane systems originated with the study of tropane alkaloids, such as cocaine, which features an 8-azabicyclo[3.2.1]octane core. Early work by Clarke et al. in 1973 identified WIN 35,428, a tropane derivative with enhanced metabolic stability and potent dopamine transporter (DAT) affinity. For decades, the 8-aza group was considered essential for monoamine transporter binding due to its presumed ionic interactions with biological targets.
A paradigm shift occurred in the late 1990s when researchers demonstrated that replacing the bridgehead nitrogen with oxygen or sulfur retained—and in some cases enhanced—DAT binding potency. This discovery catalyzed interest in 8-heteroatom-substituted bicyclooctanes, particularly 8-thiabicyclo[3.2.1]octanes. The first synthetic routes to these sulfur-containing analogues, reported in the early 2000s, utilized palladium-catalyzed Suzuki couplings of enol triflates with arylboronic acids. Key intermediates like 2-carbomethoxy-8-thiabicyclo[3.2.1]octan-3-one (4 ) enabled systematic exploration of structure-activity relationships (SAR).
Contemporary Thiabicyclic Compound Research
Modern synthetic approaches to 8-thiabicyclo[3.2.1]octan-3-amine hydrochloride leverage both traditional organic transformations and advanced methodologies:
Core Synthesis :
- Tropinone Derivatization : Starting from tropinone (1 ), quaternization with methyl iodide yields dimethylammonium iodide (2 ), which undergoes sodium sulfide-mediated ring expansion to form 8-thiatropinone (3 ).
- Enol Triflate Intermediate : Conversion of ketoester 4 to enol triflate 5 enables palladium-mediated cross-couplings for aryl group introduction.
- Radical Cyclization : Alternative routes employ sulfanyl radical additions to alkynes, offering complementary regioselectivity.
Stereochemical Considerations :
Bridged bicyclic systems exhibit complex stereochemistry due to restricted rotation. The exo or endo orientation of substituents significantly impacts biological activity. For 8-thiabicyclo[3.2.1]octanes, X-ray crystallography confirms the exo preference of sulfoxide derivatives. Bredt’s rule violations are avoided through careful bridgehead substitution.Structure-Activity Relationships (SAR) :
Comparative studies of bridgehead heteroatoms reveal distinct pharmacological profiles:Bridgehead (X) DAT IC~50~ (nM) SERT IC~50~ (nM) Selectivity (DAT/SERT) S 4.5 3,600 800:1 O 10 6,000 600:1 NMe 1.2 867 722:1 CH~2~ 7.1 5,160 727:1 Data adapted from tropoxane SAR studies
The sulfur-containing analogue demonstrates balanced potency and selectivity, making it a promising candidate for further optimization.
Current 8-Thiabicyclo[3.2.1]octan-3-amine Research Trends
Enantioselective Synthesis :
Resolution of racemic intermediates using chiral auxiliaries or enzymatic methods has become a focal point. For example, (-)-8-thiabicyclo[3.2.1]octan-3-amine exhibits 10-fold greater DAT affinity than its (+)-enantiomer.Computational Modeling :
Molecular docking studies suggest that the sulfur atom’s polarizability enhances van der Waals interactions with DAT’s hydrophobic binding pocket. This explains the retained potency despite the absence of ionic nitrogen interactions.Neuropharmacological Applications :
Preliminary data indicate that this compound acts as a triple reuptake inhibitor (DAT, SERT, NET), though with preferential DAT activity. Its metabolic stability—attributed to sulfur’s resistance to oxidative degradation—makes it superior to traditional tropanes in preclinical models.Chemical Availability : Commercial suppliers like Enamine offer the compound (CAS 2138205-09-9) in research quantities, reflecting growing demand. Current pricing ranges from €291/100 mg to €2,444/5 g, depending on supplier and purity.
Properties
IUPAC Name |
8-thiabicyclo[3.2.1]octan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNSQYGGGXDYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride typically involves the construction of the bicyclic core followed by the introduction of the amine group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a suitable diene with a thiol can yield the desired bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or other functional groups.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur atom in the bicyclic structure can form interactions with various biological molecules, influencing their activity. The amine group can also participate in hydrogen bonding and other interactions, modulating the compound’s effects on biological systems.
Comparison with Similar Compounds
8-Thia vs. 8-Aza and 8-Oxa Derivatives
The substitution of the 8-position heteroatom (N, O, or S) significantly impacts pharmacological activity:
Notes:
- 8-Thia derivatives: The 2β-(3-methylisoxazol-5-yl)-3β-(4-chlorophenyl)-8-thiabicyclo[3.2.1]octane exhibits exceptional DAT inhibition (IC₅₀ = 0.59 nM), tenfold more potent than its non-isoxazole counterpart (IC₅₀ = 7.2 nM) . The sulfur atom enhances lipophilicity and steric interactions with DAT .
- 8-Aza derivatives : Compounds like rolapitant hydrochloride (C₁₉H₂₄ClFN₄O₃) are clinically used for chemotherapy-induced nausea but lack DAT/SERT activity, highlighting divergent therapeutic applications .
- 8-Oxa derivatives : Substitution with oxygen reduces DAT affinity (IC₅₀ ≈ 10–100 nM), likely due to diminished electronic and steric effects compared to sulfur .
Substituent Effects on 8-Thia Compounds
The C2 and C3 positions critically modulate activity:
- C2-isoxazole : Stabilizes the compound against hydrolysis and enhances DAT binding. For example, 2-(3-methylisoxazol-5-yl)-8-thiabicyclo[3.2.1]octane derivatives show IC₅₀ values <1 nM .
- C3-aryl groups : Substituents like 4-chlorophenyl improve DAT selectivity, though their electronic properties (e.g., electron-withdrawing groups) have minimal impact on potency .
Biological Activity
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride is a bicyclic compound that has garnered attention for its biological activity, particularly in relation to neurotransmitter systems. Its unique structure, which includes a sulfur atom, allows it to interact with various biological targets, notably the dopamine transporter (DAT) and serotonin transporter (SERT). This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Target Interactions:
The primary biological targets of this compound are the DAT and SERT. By inhibiting these transporters, the compound enhances dopaminergic and serotonergic signaling pathways, which are crucial in regulating mood, reward, and addiction behaviors.
Biochemical Pathways:
- Dopaminergic Pathway: Inhibition of DAT leads to increased levels of dopamine in the synaptic cleft, potentially enhancing mood and motivation.
- Serotonergic Pathway: Similarly, SERT inhibition results in elevated serotonin levels, which can affect mood regulation and anxiety responses .
Research Findings
Several studies have investigated the biological activity of this compound:
-
Binding Affinity Studies:
Research indicates that analogues of this compound exhibit significant binding affinity for DAT while showing selectivity against SERT inhibition. For instance, certain 2-carbomethoxy derivatives demonstrated potent inhibition of monoamine uptake systems with varying selectivity profiles . -
Case Studies:
- A study focused on the synthesis and evaluation of 8-thiabicyclo[3.2.1]octane analogues revealed that these compounds could serve as effective inhibitors for DAT with substantial selectivity over SERT. The findings suggested that structural modifications could enhance binding potency and selectivity .
- Another investigation explored the potential use of these compounds in treating cocaine addiction by targeting monoamine transporters, highlighting their therapeutic implications in substance abuse disorders .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Type | Primary Target | Binding Affinity | Selectivity |
|---|---|---|---|---|
| This compound | Bicyclic (S) | DAT/SERT | High | Moderate |
| 8-Azabicyclo[3.2.1]octane | Bicyclic (N) | DAT | Moderate | Low |
| 8-Oxabicyclo[3.2.1]octane | Bicyclic (O) | DAT/SERT | High | Low |
This table illustrates how variations in the bicyclic structure influence binding affinities and selectivity towards neurotransmitter transporters.
Q & A
Q. What are the established synthetic routes for 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride?
- Methodological Answer : The synthesis typically involves three key steps:
Bicyclic Framework Formation : A Diels-Alder reaction or intramolecular cyclization is used to construct the bicyclo[3.2.1]octane scaffold. For sulfur-containing analogs, thiophene derivatives or thioketones are employed .
Amino Group Introduction : Reductive amination or catalytic hydrogenation (e.g., using Pd/C with ammonium formate) introduces the amine group at the C3 position .
Hydrochloride Salt Formation : The free base is treated with hydrochloric acid to yield the stable hydrochloride salt .
Example: A 78% yield was achieved via Pd/C-catalyzed hydrogenation of 8-thiabicyclo[3.2.1]octan-3-one, followed by HCl treatment .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H-NMR distinguishes stereoisomers (e.g., 3α vs. 3β configurations) based on resonance splitting patterns. For example, the endo-3α proton exhibits distinct coupling constants in the 1.5–2.5 ppm range .
- Mass Spectrometry : High-resolution MS identifies molecular ions (e.g., m/z 310 for the tosylhydrazone derivative) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding interactions in the crystalline state (data pending further studies).
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the inhibition of monoamine transporters by 8-thiabicyclo derivatives?
- Methodological Answer : Key SAR insights include:
- C2 Substituents : Replacing esters (e.g., cocaine-like C2-methyl esters) with hydrolysis-resistant groups (e.g., 3-methylisoxazole) enhances DAT (dopamine transporter) selectivity. 3β-Aryl-8-thiabicyclo derivatives show IC values of 7–43 nM for DAT, with >10-fold selectivity over SERT (serotonin transporter) .
- Stereochemistry : 3β-Aryl configurations exhibit higher DAT affinity than 3α analogs due to optimal spatial alignment with transporter binding pockets .
- Sulfur vs. Nitrogen/Oxygen : The 8-thia moiety improves metabolic stability compared to 8-aza or 8-oxa analogs, though potency varies based on electronic effects .
Q. How can researchers resolve contradictions in biological activity data among structurally similar 8-thiabicyclo analogs?
- Methodological Answer : Contradictions often arise from:
- Stereochemical Purity : Impure stereoisomers (e.g., 3α/3β mixtures) skew activity results. Use chiral HPLC or enzymatic resolution to isolate enantiomers .
- Assay Variability : Standardize in vitro transporter assays (e.g., HEK293 cells expressing human DAT/SERT) with controls like cocaine and fluoxetine .
- Molecular Modeling : Perform docking studies (e.g., using DAT crystal structures) to rationalize potency differences. For example, 3β-aryl derivatives better occupy hydrophobic subpockets than 3α analogs .
Additional Methodological Considerations
Q. What strategies optimize yield and purity in large-scale synthesis of 8-thiabicyclo derivatives?
- Answer :
- Continuous Flow Reactors : Improve reaction consistency and reduce side products in cyclization steps .
- Automated Purification : Use flash chromatography or simulated moving bed (SMB) systems for high-throughput isolation of stereoisomers .
Q. How does the 8-thia moiety influence metabolic stability compared to 8-aza/8-oxa analogs?
- Answer :
- The sulfur atom in 8-thiabicyclo derivatives reduces oxidative metabolism (e.g., cytochrome P450-mediated degradation), enhancing plasma half-life in preclinical models .
- In contrast, 8-aza analogs are prone to N-dealkylation, while 8-oxa derivatives undergo rapid glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
